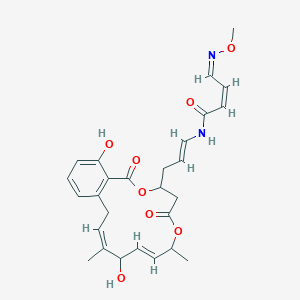

Lobatamide A

Description

Lobatamide A is a macrocyclic polyketide-derived natural product first isolated in 1998 from the marine tunicate Aplidium lobatum . It exhibits potent cytotoxicity, with a mean GI50 of ~1.6 nM in the NCI 60 human tumor cell line panel . Recent genome mining studies identified Gynuella sunshinyii, a plant-associated proteobacterium, as a cultivable microbial source of this compound . Its biosynthesis involves a trans-acyltransferase polyketide synthase (trans-AT PKS) with unique oxygenation modules that introduce oxygen atoms into the macrocyclic scaffold . Key structural features include:

- A 16-membered macrolactone core with three oxymethine groups.

- A salicylate-derived aromatic ring.

- A highly unsaturated enamide side chain critical for bioactivity .

Structurally, this compound belongs to the benzolactone enamide family, which shares a conserved enamide moiety and V-ATPase inhibitory activity . This review compares this compound with its structural and functional analogs, emphasizing differences in biosynthesis, bioactivity, and structure-activity relationships (SAR).

Properties

Molecular Formula |

C27H32N2O8 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16- |

InChI Key |

JYHIHHYYXXKTTJ-JSFHDESQSA-N |

Isomeric SMILES |

CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O |

Canonical SMILES |

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |

Synonyms |

lobatamide A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide A involves several key steps:

Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.

Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.

Zhao macrolactonization: This step involves the formation of the macrocyclic lactone ring under acidic conditions.

Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides to install the enamide side chains

Industrial Production Methods: Most research focuses on laboratory-scale synthesis for research purposes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the enamide side chains.

Reduction: Reduction reactions can be used to modify the macrocyclic lactone ring.

Substitution: Substitution reactions, such as the Migita-Kosugi-Stille coupling, are crucial in the synthesis of this compound.

Common Reagents and Conditions:

Hydroboration reagents: Used in the initial steps to form the allylic aryl moiety.

Copper-mediated coupling reagents: Used for the installation of enamide side chains.

Acidic conditions: Required for Zhao macrolactonization

Major Products: The major product of these reactions is this compound itself, with its unique macrocyclic lactone ring and enamide side chains .

Scientific Research Applications

Lobatamide A has several significant applications in scientific research:

Chemistry: It serves as a model compound for studying complex natural product synthesis.

Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer mechanisms.

Medicine: This compound is being investigated for its potential as an antitumor agent due to its ability to inhibit mammalian vacuolar-type proton ATPase (V-ATPase), a crucial enzyme in cancer cell metabolism

Mechanism of Action

Lobatamide A exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that plays a crucial role in intracellular pH regulation. By inhibiting V-ATPase, this compound disrupts the pH balance within cancer cells, leading to their death .

Comparison with Similar Compounds

Lobatamide Family (A–D)

Lobatamides A–D (compounds 265–268 ) share a macrocyclic core but differ in side-chain substitutions:

Salicylihalamides (A and B)

Salicylihalamides, isolated from the sponge Haliclona sp., share a salicylate moiety and enamide side chain with lobatamides. Key distinctions:

- Structural : Salicylihalamides possess a 12-membered macrolactone (vs. 16-membered in lobatamides) and lack the glycolyl unit .

- Activity : Both inhibit V-ATPase but show differential cytotoxicity profiles. COMPARE analyses reveal high correlations (≥0.7) between lobatamides and salicylihalamides, implying overlapping targets .

Apicularen and Cruentaren

These myxobacterial metabolites feature a simplified macrolactone core without the enamide side chain:

- Apicularen : Lacks the enamide but retains V-ATPase inhibition (IC50 = 0.6 nM) via its salicylate moiety. Removal of the C11 hydroxyl group in apicularen analogs reduces activity 75-fold, highlighting the importance of stereochemistry .

- Cruentaren : Contains a terminal alkene instead of the enamide, resulting in 100-fold lower potency than lobatamide C .

Oximidines

Pseudomonad-derived oximidines share the enamide motif but incorporate an oxime ether instead of the lobatamide glycolyl group. Oximidine I inhibits V-ATPase at sub-nanomolar concentrations but exhibits distinct SAR; for example, methylation of the enamide NH abolishes activity .

Structure-Activity Relationships (SAR)

Critical Functional Groups

- Enamide Side Chain : Essential for V-ATPase inhibition. Synthetic analogs lacking this moiety (e.g., simplified acyclic derivatives) show >100-fold reduced activity .

- Salicylate Phenol: Methylation or removal of the phenol hydroxyl group (as in salicylihalamide analogs) diminishes potency .

- Macrocyclic Core : Opening the lactone ring (e.g., analog 3.38 ) reduces cytotoxicity 10–100-fold, underscoring the need for conformational rigidity .

Stereochemical Dependence

- The C8, C11, and C15 stereocenters in lobatamide C are critical. Inversion at C11 reduces activity 75-fold, while stereoisomers prepared via total synthesis confirm that natural configuration is optimal .

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

- Methodological Answer :

- Protocol Harmonization : Adopt community guidelines (e.g., MIAME for microarray data) for assay reporting .

- Reference Standards : Distribute a centralized this compound batch (e.g., NIST-certified) for cross-lab calibration .

- Open Data : Deposit raw NMR, LCMS, and bioactivity data in repositories like ChEMBL or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.